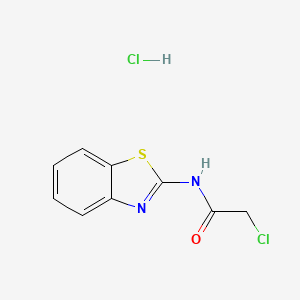

N-(1,3-benzotiazol-2-il)-2-cloroacetamida clorhidrato

Descripción general

Descripción

“N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride” is a chemical compound that contains a benzothiazole ring, which is a bicyclic system made up of a benzene ring fused to a thiazole ring . Benzothiazole derivatives are known for their wide range of biological activities and are used in various fields such as medicinal chemistry, biochemistry, and as vulcanization accelerators, antioxidants, plant growth regulators, anti-inflammatory agents, enzyme inhibitors, imaging reagents, fluorescence materials, and electroluminescent devices .

Synthesis Analysis

The synthesis of benzothiazole compounds can be achieved through the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . A specific method involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Chemical Reactions Analysis

The chemical reactions involving benzothiazole compounds are diverse. For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO provides 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . Another reaction involves the condensation of 2-aminothiophenol with aldehydes in an inexpensive ionic liquid, 1-pentyl-3-methylimidazolium bromide ([pmIm]Br), providing 2-arylbenzothiazoles under solvent and catalyst-free condition .Aplicaciones Científicas De Investigación

Agentes Antibacterianos

Se han sintetizado y evaluado los derivados de N-(1,3-benzotiazol-2-il)-2-cloroacetamida clorhidrato por sus propiedades antibacterianas. Estos compuestos han mostrado actividad variable contra cepas bacterianas Gram-positivas y Gram-negativas. Por ejemplo, ciertos derivados exhibieron una actividad prometedora contra Staphylococcus aureus con valores de concentración inhibitoria mínima (MIC) en el rango de 19.7–24.2 μM . Esto sugiere un potencial para desarrollar nuevos fármacos antibacterianos.

Actividad Anticancerígena

La porción benzotiazol está asociada con citotoxicidad selectiva contra líneas celulares tumorales. Esto indica que los compuestos que contienen esta porción, como el this compound, podrían explorarse para aplicaciones anticancerígenas. Pueden funcionar inhibiendo vías esenciales para la supervivencia de las células cancerosas .

Inhibición Enzimática

Los derivados de benzotiazol son conocidos por actuar como inhibidores enzimáticos. Esta propiedad se puede aprovechar en el diseño de fármacos que se dirigen a enzimas específicas involucradas en los procesos de la enfermedad. Por ejemplo, pueden inhibir las ligasas de ubiquitina, que juegan un papel en la degradación de proteínas dentro de las células .

Aplicaciones Antivirales

Estos compuestos han mostrado potencial en la profilaxis y el tratamiento de infecciones virales, como el rotavirus. Su mecanismo puede implicar la interferencia con la replicación o el ensamblaje viral, lo que los convierte en candidatos para el desarrollo de fármacos antivirales .

Modulación de Receptores

Los derivados de this compound pueden actuar como moduladores para varios receptores, incluidos los receptores A2A de adenosina. Esto es significativo para los trastornos asociados con estos receptores, como la enfermedad de Parkinson, y podría conducir a nuevos agentes terapéuticos .

Trastornos del Receptor Hormonal Nuclear

Estos compuestos pueden servir como agentes terapéuticos para los trastornos asociados con los receptores hormonales nucleares. Al modular la actividad de estos receptores, podrían proporcionar un medio para tratar una variedad de desequilibrios hormonales y enfermedades relacionadas .

Síntesis de Química Verde

La síntesis de compuestos benzotiazólicos, incluido el this compound, se puede alinear con los principios de química verde. Esto implica el uso de productos químicos menos peligrosos y la generación de menos subproductos, lo que hace que el proceso de producción sea más ecológico .

Valor Farmacéutico

Debido a sus significativas actividades biológicas, los derivados de benzotiazol son de gran valor farmacéutico. Se utilizan en la síntesis de varios fármacos y tienen aplicaciones que van desde agentes antiinflamatorios hasta neuroprotectores .

Direcciones Futuras

The future development trend and prospect of the synthesis of benzothiazoles were anticipated . The development of synthetic processes is undoubtedly one of the most significant problems facing researchers . Therefore, future research could focus on developing more efficient and environmentally friendly methods for the synthesis of benzothiazole compounds.

Mecanismo De Acción

Benzothiazole derivatives have been extensively investigated and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities . They act as important scaffolds and have played a significant role in the field of medicinal chemistry .

The exact mechanism of action can vary depending on the specific benzothiazole derivative and its molecular structure. Some benzothiazole derivatives have been found to exhibit promising activity against certain bacterial strains, such as Staphylococcus aureus .

The pharmacokinetics of benzothiazole derivatives can also vary widely depending on the specific compound. Some factors that can influence the pharmacokinetics include the compound’s absorption, distribution, metabolism, and excretion (ADME) properties .

Análisis Bioquímico

Biochemical Properties

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine . The inhibition of these enzymes leads to an increase in acetylcholine levels, which can affect neurotransmission and other cellular processes. Additionally, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride has been found to interact with proteins involved in cell signaling pathways, such as protein kinases and phosphatases, thereby modulating their activity and influencing cellular responses .

Cellular Effects

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride exerts various effects on different types of cells and cellular processes. In neuronal cells, this compound has been shown to enhance synaptic transmission by increasing acetylcholine levels through the inhibition of acetylcholinesterase . This can lead to improved cognitive function and memory. In cancer cells, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride has demonstrated cytotoxic effects by inducing apoptosis and inhibiting cell proliferation . The compound also affects cell signaling pathways, such as the MAPK/ERK and PI3K/Akt pathways, which are involved in cell growth, survival, and differentiation . Furthermore, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride has been found to influence gene expression and cellular metabolism by modulating the activity of transcription factors and metabolic enzymes .

Molecular Mechanism

The molecular mechanism of action of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride involves several key interactions at the molecular level. This compound binds to the active site of acetylcholinesterase and butyrylcholinesterase, thereby inhibiting their enzymatic activity and increasing acetylcholine levels . Additionally, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride interacts with protein kinases and phosphatases, leading to the modulation of their activity and subsequent changes in cell signaling pathways . The compound also affects gene expression by binding to transcription factors and altering their activity, resulting in changes in the expression of target genes . These molecular interactions contribute to the overall effects of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride on cellular function and processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride have been observed to change over time. The stability of this compound is influenced by factors such as temperature, pH, and exposure to light . Over time, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride may undergo degradation, leading to a decrease in its potency and effectiveness . Long-term studies have shown that prolonged exposure to this compound can result in sustained changes in cellular function, including alterations in cell signaling pathways, gene expression, and metabolic processes . These temporal effects highlight the importance of considering the stability and degradation of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride in experimental settings.

Dosage Effects in Animal Models

The effects of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride vary with different dosages in animal models. At low doses, this compound has been shown to enhance cognitive function and memory in animal models of neurodegenerative diseases by increasing acetylcholine levels . At higher doses, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound and its metabolites in the liver and kidneys, leading to cellular damage and dysfunction . Therefore, it is crucial to determine the optimal dosage of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized primarily in the liver by cytochrome P450 enzymes, which convert it into several metabolites . These metabolites can then be further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases, leading to the formation of more water-soluble conjugates that can be excreted in the urine . The metabolic pathways of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride also involve interactions with cofactors, such as NADPH and glutathione, which play essential roles in the detoxification and elimination of the compound .

Transport and Distribution

The transport and distribution of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride within cells and tissues are mediated by various transporters and binding proteins. This compound can be taken up by cells through passive diffusion and active transport mechanisms involving specific transporters, such as organic anion transporters and organic cation transporters . Once inside the cells, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride can bind to intracellular proteins, such as albumin and cytosolic enzymes, which facilitate its distribution to different cellular compartments . The localization and accumulation of this compound within specific tissues, such as the brain, liver, and kidneys, are influenced by factors such as blood flow, tissue permeability, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride plays a crucial role in its activity and function. This compound has been found to localize primarily in the cytoplasm and nucleus of cells . In the cytoplasm, N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride interacts with various enzymes and proteins involved in metabolic processes and cell signaling pathways . In the nucleus, this compound can bind to transcription factors and other nuclear proteins, thereby influencing gene expression and cellular responses . The subcellular localization of N-(1,3-benzothiazol-2-yl)-2-chloroacetamide hydrochloride is also regulated by post-translational modifications, such as phosphorylation and acetylation, which can affect its targeting to specific cellular compartments .

Propiedades

IUPAC Name |

N-(1,3-benzothiazol-2-yl)-2-chloroacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2OS.ClH/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9;/h1-4H,5H2,(H,11,12,13);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLNKIFVGQZLQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

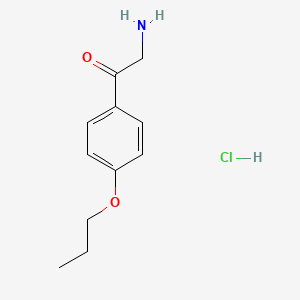

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(4-Methylcyclohexyl)oxy]piperidine hydrochloride](/img/structure/B1522912.png)

![[3-(furan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1522934.png)